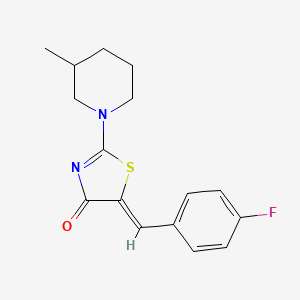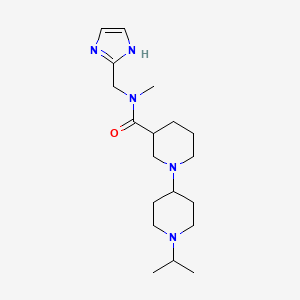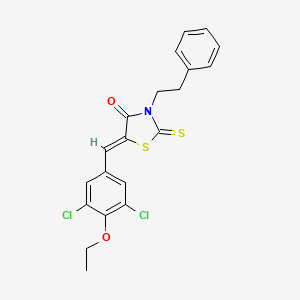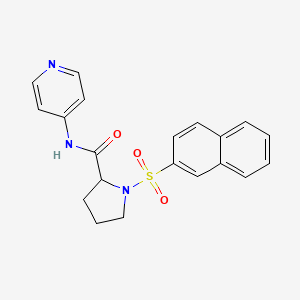
5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases. The purpose of
作用機序
The mechanism of action of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to act on specific receptors in the body, leading to the activation of various signaling pathways. This activation can lead to the inhibition of tumor growth, reduction of inflammation, and protection against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one are significant. This compound has been shown to reduce tumor growth in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to protect against oxidative stress, which is implicated in various diseases.
実験室実験の利点と制限
The advantages of using 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments are its potential therapeutic applications in various diseases and its anti-inflammatory, antioxidant, and antimicrobial properties. However, the limitations of using this compound in lab experiments are the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. These include further studies on its mechanism of action, determining its safety and efficacy in animal models, and clinical trials in humans. Additionally, research could focus on developing more potent derivatives of this compound for therapeutic applications in various diseases.
Conclusion:
In conclusion, 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for further research. However, more studies are needed to determine its safety and efficacy in animal models and humans.
合成法
The synthesis of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 4-fluorobenzaldehyde, 3-methylpiperidine, and thiourea in the presence of a catalyst. The reaction takes place in a solvent and requires a specific temperature and time for completion.
科学的研究の応用
The scientific research application of 5-(4-fluorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is vast. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
特性
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-11-3-2-8-19(10-11)16-18-15(20)14(21-16)9-12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJOQJFRGVNHAB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-fluorobenzylidene)-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{4-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5495527.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5495537.png)
![4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5495543.png)

![N-ethyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5495554.png)
![diethyl 5-[(ethylsulfonyl)amino]isophthalate](/img/structure/B5495560.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5495566.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5495578.png)
![2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide](/img/structure/B5495588.png)
![2-amino-4-(3-bromophenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5495596.png)
![1-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5495597.png)

